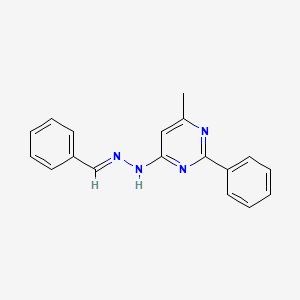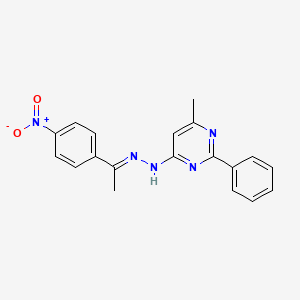![molecular formula C22H16BrN5 B3843917 nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843917.png)
nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Overview
Description
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as BP-1-102, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making BP-1-102 a promising candidate for combination therapy.
Mechanism of Action
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone inhibits the activity of PARP by binding to the enzyme's catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage in cancer cells. This accumulation of damage ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of PARP in cancer cells, leading to the accumulation of DNA damage and cell death. This compound has also been shown to have anti-inflammatory effects and has potential use in the treatment of stroke.
Advantages and Limitations for Lab Experiments
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has a number of advantages for use in lab experiments. It has a high affinity for PARP and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One potential area of research is the development of more effective delivery methods for this compound. Another area of research is the identification of biomarkers that can predict which cancer patients will respond best to this compound treatment. Additionally, there is potential for the development of combination therapies that include this compound and other PARP inhibitors. Finally, further research is needed to fully understand the potential use of this compound in the treatment of other diseases such as stroke and inflammation.
Scientific Research Applications
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP, which is involved in DNA repair processes. This compound has also been shown to have potential use in the treatment of other diseases such as stroke and inflammation.
properties
IUPAC Name |
4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5/c23-19-10-8-18(9-11-19)21-13-20(17-6-2-1-3-7-17)26-22(27-21)28-25-15-16-5-4-12-24-14-16/h1-15H,(H,26,27,28)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCSUSLGGSUOBI-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843853.png)
![N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843865.png)
![4-fluorobenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843875.png)
![4-bromobenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843893.png)
![4-fluorobenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843897.png)
![1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843898.png)
![2-[(2-chlorobenzyl)oxy]-4-(4-methylphenyl)-6-phenylpyrimidine](/img/structure/B3843905.png)
![benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843912.png)
![1-phenylethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843925.png)